molecular formula C16H12N4O4 B11108468 (6-Nitro-4-phenyl-quinazolin-2-ylamino)-acetic acid

(6-Nitro-4-phenyl-quinazolin-2-ylamino)-acetic acid

Cat. No.: B11108468
M. Wt: 324.29 g/mol
InChI Key: FIRWCGITIPXVQL-UHFFFAOYSA-N
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Description

(6-Nitro-4-phenyl-quinazolin-2-ylamino)-acetic acid is an organic compound with a complex structure, featuring a quinazoline core substituted with a nitro group, a phenyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Nitro-4-phenyl-quinazolin-2-ylamino)-acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the nitro and phenyl groups, and finally the attachment of the amino-acetic acid moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Nitro-4-phenyl-quinazolin-2-ylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different quinazoline derivatives.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong acids or bases and specific catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (6-Amino-4-phenyl-quinazolin-2-ylamino)-acetic acid, while substitution reactions can produce a variety of quinazoline derivatives with different functional groups.

Scientific Research Applications

(6-Nitro-4-phenyl-quinazolin-2-ylamino)-acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Nitro-4-phenyl-quinazolin-2-ylamino)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-4-phenyl-quinazolin-2-ylamino)-acetic acid
  • (6-Methyl-4-phenyl-quinazolin-2-ylamino)-acetic acid
  • (6-Bromo-4-phenyl-quinazolin-2-ylamino)-acetic acid

Uniqueness

(6-Nitro-4-phenyl-quinazolin-2-ylamino)-acetic acid is unique due to the presence of the nitro group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds, which may have different substituents such as chloro, methyl, or bromo groups. The nitro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12N4O4

Molecular Weight

324.29 g/mol

IUPAC Name

2-[(6-nitro-4-phenylquinazolin-2-yl)amino]acetic acid

InChI

InChI=1S/C16H12N4O4/c21-14(22)9-17-16-18-13-7-6-11(20(23)24)8-12(13)15(19-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,21,22)(H,17,18,19)

InChI Key

FIRWCGITIPXVQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)[N+](=O)[O-])NCC(=O)O

Origin of Product

United States

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